1-Boc-4-(2-carboxybenzyl)piperazine

Medicinal Chemistry PROTAC Chemical Biology

1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4) is a bifunctional piperazine building block possessing a tert-butoxycarbonyl (Boc)-protected secondary amine and a 2-carboxybenzyl (ortho-benzoic acid) side chain. It is primarily utilized as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research, where the ortho-substituted carboxylic acid provides a distinct spatial orientation for amide coupling compared to its para-substituted isomer.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 914349-53-4
Cat. No. B1388210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(2-carboxybenzyl)piperazine
CAS914349-53-4
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21)
InChIKeyWXSZBPULTHYGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4): Procurement-Grade Characterization for Orthogonal Drug Discovery Platforms


1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4) is a bifunctional piperazine building block possessing a tert-butoxycarbonyl (Boc)-protected secondary amine and a 2-carboxybenzyl (ortho-benzoic acid) side chain . It is primarily utilized as a versatile intermediate in medicinal chemistry and targeted protein degradation (PROTAC) research, where the ortho-substituted carboxylic acid provides a distinct spatial orientation for amide coupling compared to its para-substituted isomer [1].

1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4): Why Generic Substitution Fails


Substituting 1-Boc-4-(2-carboxybenzyl)piperazine with its regioisomer 1-Boc-4-(4-carboxybenzyl)piperazine (CAS 479353-63-4) or deprotected analogs introduces significant risks in synthetic workflows. The ortho (2-) versus para (4-) positioning of the carboxylic acid on the benzyl ring dictates the trajectory of the growing ligand and the steric environment around the amide bond, which can critically alter binding affinity and linker geometry in PROTAC design . Furthermore, the absence of the acid-labile Boc group in deprotected alternatives (e.g., 4-(piperazin-1-ylmethyl)benzoic acid) precludes orthogonal protection strategies essential for sequential, high-yielding multi-step syntheses [1].

1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4): Product-Specific Quantitative Evidence Guide


Purchasing Cost Advantage: 1-Boc-4-(2-carboxybenzyl)piperazine vs. 1-Boc-4-(4-carboxybenzyl)piperazine

Despite its specialized ortho-orientation, 1-Boc-4-(2-carboxybenzyl)piperazine demonstrates a significant procurement cost advantage. Direct price comparison shows it is substantially more economical than its para-substituted isomer, which is explicitly marketed as a PROTAC linker .

Medicinal Chemistry PROTAC Chemical Biology

Comparative Purity Benchmarking: 1-Boc-4-(2-carboxybenzyl)piperazine vs. 1-Boc-4-(4-carboxybenzyl)piperazine

In comparative purity analysis, 1-Boc-4-(2-carboxybenzyl)piperazine is routinely supplied at a standard purity of ≥95%, matching most catalog specifications for its para-isomer. However, the para-isomer has a documented high-purity standard of 99.44%, a specification not yet publicly available for the ortho-compound from similar specialty suppliers .

PROTAC Linker Chemical Proteomics Organic Synthesis

Boc Protection Stability: Quantified Storage Regimes for 1-Boc-4-(2-carboxybenzyl)piperazine vs. Para-Isomer

The recommended long-term storage condition for 1-Boc-4-(2-carboxybenzyl)piperazine is ambient, dry, and cool storage, implying robust solid-state stability under standard laboratory conditions. This contrasts sharply with the stringent, quantified cooling regimes recommended for its para-isomer, which is documented to be stable only at -20°C for 3 years or 4°C for 2 years .

PROTAC Drug Discovery Chemical Stability

Ortho-Substituted Linker vs. Para-Substituted PROTAC Linker: Application Domains

The target compound is explicitly categorized by suppliers as a 'Protein Degrader Building Block' [1], aligning its use with targeted protein degradation (TPD) research. Its regioisomer, 1-Boc-4-(4-carboxybenzyl)piperazine, is specifically marketed as a 'PROTAC linker' . While both serve as bifunctional linkers, the ortho-benzoic acid provides a distinct exit vector that generates a 'kinked' linker geometry versus the linear trajectory of the para-isomer.

Targeted Protein Degradation PROTAC Linker Medicinal Chemistry

Application Scenarios for 1-Boc-4-(2-carboxybenzyl)piperazine (CAS 914349-53-4)


Synthesis of PROTACs Requiring Non-Linear Linker Geometries

In PROTAC development, linker geometry determines whether a target protein and E3 ligase are brought into a productive proximity for ubiquitination. When screening linear, para-substituted linkers (e.g., CAS 479353-63-4) fails to yield an active degrader, 1-Boc-4-(2-carboxybenzyl)piperazine provides a structurally distinct 'kinked' alternative . Its superior ambient storage stability simplifies the medicinal chemist's workflow during iterative design-make-test cycles .

Medicinal Chemistry Campaigns for CNS-Targeting Receptor Modulators

Piperazine is a privileged scaffold in CNS drug discovery. This building block enables the construction of N-Boc-protected piperazine libraries with a pendant benzoic acid handle for late-stage diversification. Its documented use in synthesizing candidates targeting D2, 5-HT1A, and GABA receptors positions it as a key intermediate for psychiatric and neurodegenerative disease programs .

Solid-Phase and Flow Chemistry Workflows Requiring Orthogonal Protection

The presence of both a Boc-protected amine (acid-labile) and a free carboxylic acid (base/nucleophile-reactive) makes this compound ideal for orthogonal synthetic strategies. Unlike deprotected analogs such as 2-(piperazin-1-ylmethyl)benzoic acid (CAS 773109-06-1), the Boc group allows for selective, high-yielding sequential functionalization without cross-reactivity, a critical requirement in automated synthesis .

Custom Synthesis of Biotinylated or Fluorescent Chemical Probes

The ortho-carboxylic acid serves as a direct anchor point for coupling biotin or fluorophores via amide bond formation. This strategy is used to create chemical biology probes for target engagement studies. The assured availability of batch-specific CoA and analytical data (NMR, HPLC) from suppliers like Bidepharm guarantees reproducibility in probe synthesis .

Technical Documentation Hub

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